4-(3-Fluoro-4-methylphenyl)thiophenol
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Overview
Description
4-(3-Fluoro-4-methylphenyl)thiophenol is an organic compound that belongs to the class of thiophenols Thiophenols are characterized by the presence of a thiol group (-SH) attached to a phenyl ring In this compound, the phenyl ring is substituted with a fluorine atom at the 3-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methylphenyl)thiophenol can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-methylbromobenzene with thiourea, followed by hydrolysis to yield the desired thiophenol. The reaction conditions typically involve the use of a polar solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method could be the direct thiolation of 3-fluoro-4-methylbromobenzene using hydrogen sulfide gas in the presence of a catalyst. This method allows for the continuous production of the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methylphenyl)thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiolate anions.
Substitution: Formation of substituted phenylthiols.
Scientific Research Applications
4-(3-Fluoro-4-methylphenyl)thiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methylphenyl)thiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluorophenyl)thiophenol: Lacks the methyl group at the 4-position.
4-(4-Methylphenyl)thiophenol: Lacks the fluorine atom at the 3-position.
4-(3-Chloro-4-methylphenyl)thiophenol: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
4-(3-Fluoro-4-methylphenyl)thiophenol is unique due to the presence of both the fluorine and methyl substituents on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3-fluoro-4-methylphenyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FS/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFLBFAEKJFCQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)S)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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